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Compound of Interest

Compound Name: Tetrakis(4-bromophenyl)methane

Cat. No.: B171993 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tetrakis(4-
bromophenyl)methane as a building block for the synthesis of porous aromatic frameworks

(PAFs) for gas storage applications. Detailed protocols for the synthesis of these materials and

the subsequent analysis of their gas storage properties are provided to facilitate research and

development in this area.

Application Notes
Tetrakis(4-bromophenyl)methane is a tetrahedral monomer that can be used to create highly

porous and robust three-dimensional polymers.[1] These materials, known as porous aromatic

frameworks (PAFs), are of significant interest for gas storage and separation technologies due

to their large surface areas, tunable pore sizes, and exceptional chemical and thermal stability.

[1][2] The rigid, pre-organized tetrahedral geometry of Tetrakis(4-bromophenyl)methane
leads to the formation of materials with permanent porosity and high void volumes, which are

critical attributes for effective gas adsorbents.

One notable example is PAF-11, which is synthesized via a Suzuki coupling reaction using

Tetrakis(4-bromophenyl)methane and a diboronic acid linker.[1][3] PAFs can also be

synthesized through Yamamoto-type Ullmann homocoupling of Tetrakis(4-
bromophenyl)methane.[2] These materials have demonstrated considerable uptake of gases

such as hydrogen (H₂), carbon dioxide (CO₂), and methane (CH₄), as well as vapors of small

organic molecules.[3]
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Key Advantages of Tetrakis(4-bromophenyl)methane-
Based Porous Materials:

High Thermal Stability: These frameworks can be stable up to 400 °C in air, making them

suitable for applications under various temperature conditions.[3]

Excellent Chemical Stability: They are often insoluble and resistant to decomposition in

common organic solvents and even concentrated acids.[3]

High Surface Area: The porous nature of these materials leads to large surface areas, often

in the range of hundreds to thousands of square meters per gram, which is crucial for high-

capacity gas adsorption.[2][3]

Tunable Porosity: The pore size and surface properties can be tuned by selecting different

co-monomers or by post-synthetic modification, allowing for selective gas adsorption.

Quantitative Data Presentation
The gas storage capacities and surface properties of porous materials derived from Tetrakis(4-
bromophenyl)methane are summarized in the table below. This data is compiled from various

sources and showcases the potential of these materials for different gas storage applications.
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Material
Synthesis
Method

Gas
Adsorbed

Adsorptio
n
Condition
s

Gas
Uptake

BET
Surface
Area
(m²/g)

Langmuir
Surface
Area
(m²/g)

PAF-11
Suzuki

Coupling
H₂ 77 K, 1 atm

Not

Specified
- 952[3]

Methanol

Room

Temp, Sat.

Vapor

654

mg/g[3]

Benzene

Room

Temp, Sat.

Vapor

874

mg/g[3]

Toluene

Room

Temp, Sat.

Vapor

780

mg/g[3]

PAF-5
Yamamoto

Coupling
N₂ 77 K - 1125[2] 1853[2]

Benzene
298 K, 80

Torr

~1100

mg/g[2]

Toluene
298 K, 22

Torr

~1050

mg/g[2]

p-Xylene
298 K, 8

Torr

~1100

mg/g[2]

Experimental Protocols
Protocol 1: Synthesis of Porous Aromatic Framework
(PAF) via Yamamoto Homocoupling
This protocol describes a general procedure for the synthesis of a porous aromatic framework

from Tetrakis(4-bromophenyl)methane using a Yamamoto-type Ullmann reaction, inspired by

the synthesis of PAF-5.[2][4]
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Materials:

Tetrakis(4-bromophenyl)methane

Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

2,2′-Bipyridyl (bpy)

1,5-Cyclooctadiene (cod)

Anhydrous N,N-Dimethylformamide (DMF)

Anhydrous Toluene

Hydrochloric acid (HCl), concentrated

Deionized water

Methanol

Acetone

Schlenk flask and line

Magnetic stirrer and hotplate

Inert gas (Argon or Nitrogen)

Procedure:

Catalyst Preparation: In a glovebox or under an inert atmosphere, add Ni(cod)₂ (a molar

equivalent appropriate for the desired degree of polymerization) and 2,2′-bipyridyl (in slight

excess relative to Ni) to a Schlenk flask.

Reaction Setup: Add anhydrous DMF to the flask, followed by 1,5-cyclooctadiene. Stir the

mixture at 80 °C for 1 hour to form the active Ni(0) catalyst complex. The solution should turn

deep red or brown.
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Monomer Addition: Dissolve Tetrakis(4-bromophenyl)methane in anhydrous DMF/toluene

and add it to the catalyst solution under an inert atmosphere.

Polymerization: Heat the reaction mixture at 90-100 °C with vigorous stirring for 48-72 hours.

A precipitate will form as the polymerization proceeds.

Work-up and Purification:

Cool the reaction mixture to room temperature.

Filter the solid product and wash it sequentially with DMF, acetone, and methanol to

remove any unreacted monomers and catalyst residues.

To ensure complete removal of the nickel catalyst, stir the solid product in concentrated

HCl overnight.

Filter the product again and wash extensively with deionized water until the filtrate is

neutral.

Further wash the product with methanol and acetone.

Drying and Activation: Dry the purified polymer in a vacuum oven at 120 °C overnight to

remove residual solvents. This process also serves to activate the material for gas sorption

analysis.[5]

Protocol 2: Gas Sorption Analysis
This protocol outlines the procedure for measuring gas adsorption isotherms to determine the

surface area and gas storage capacity of the synthesized porous aromatic framework.

Instrumentation:

Volumetric gas sorption analyzer (e.g., Micromeritics ASAP 2020 or similar)

High-purity adsorptive gases (e.g., N₂, H₂, CO₂, CH₄)

Liquid nitrogen (for measurements at 77 K)
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Sample tubes

Heating mantles for degassing

Procedure:

Sample Preparation and Degassing:

Accurately weigh 50-100 mg of the dry porous polymer into a sample tube.

Attach the sample tube to the degassing port of the gas sorption analyzer.

Heat the sample under high vacuum (e.g., <10 µmHg) at a specific temperature (e.g., 120-

150 °C) for several hours (typically 8-12 hours) to remove any adsorbed moisture and

solvents from the pores.[5][6] This step is critical for obtaining accurate and reproducible

results.

Isotherm Measurement:

After degassing, cool the sample to room temperature, weigh it again to determine the

activated sample mass, and then transfer the sample tube to the analysis port of the

instrument.

For surface area analysis, immerse the sample tube in a liquid nitrogen bath (77 K).

The instrument will then automatically dose precise amounts of the adsorptive gas

(typically N₂) into the sample tube at incrementally increasing pressures.

Allow the system to equilibrate at each pressure point until a stable reading is obtained.

The amount of gas adsorbed is calculated from the pressure change.

A full adsorption isotherm is generated by plotting the amount of gas adsorbed versus the

relative pressure (P/P₀).

For gas storage capacity measurements (e.g., CO₂, CH₄), the same procedure is followed,

but the analysis is typically performed at different temperatures (e.g., 273 K or 298 K).

Data Analysis:
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BET Surface Area: Calculate the Brunauer-Emmett-Teller (BET) surface area from the

nitrogen adsorption isotherm data in the relative pressure range of 0.05 to 0.3.[7]

Langmuir Surface Area: The Langmuir model can also be applied to the isotherm data to

estimate the surface area, which often yields a higher value than the BET method.

Pore Size Distribution: Analyze the isotherm data using methods like Density Functional

Theory (DFT) or Barrett-Joyner-Halenda (BJH) to determine the pore size distribution.[7]

Gas Uptake Capacity: The total amount of a specific gas adsorbed at a certain pressure

(e.g., 1 atm) and temperature is determined directly from the corresponding adsorption

isotherm.
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Synthesis of Porous Aromatic Frameworks
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Caption: Workflow for the synthesis and characterization of porous aromatic frameworks.
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Gas Sorption Analysis Protocol
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Isotherm Measurement

Data Analysis

Weigh Sample
(50-100 mg)

Degas under Vacuum
@ 120-150°C for 8-12h

Transfer to Analysis Port

Cool to Analysis Temp
(e.g., 77K for N₂)

Dose with Adsorptive Gas

Equilibrate at Each
Pressure Point

Generate Adsorption Isotherm

BET Surface Area Pore Size Distribution Gas Uptake Capacity

Start

Click to download full resolution via product page

Caption: Experimental workflow for gas sorption analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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